- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living CellsBioconjugate Chemistry, 2018, 29(4), 982-986,
Cas no 90794-33-5 (ethyl 2-(4-iodophenoxy)acetate)

90794-33-5 structure
Nombre del producto:ethyl 2-(4-iodophenoxy)acetate
Número CAS:90794-33-5
MF:C10H11IO3
Megavatios:306.097015619278
MDL:MFCD06659698
CID:798807
PubChem ID:25149802
ethyl 2-(4-iodophenoxy)acetate Propiedades químicas y físicas
Nombre e identificación
-
- Acetic acid,2-(4-iodophenoxy)-, ethyl ester
- (4-IODOPHENOXY) ACETIC ACID ETHYL ESTER
- ethyl 2-(4-iodophenoxy)acetate
- 4-iodophenoxyacetic acid ethyl ester
- ethyl 4-iodophenoxyacetate
- Acetic acid, (4-iodophenoxy)-, ethyl ester (9CI)
- Acetic acid, (p-iodophenoxy)-, ethyl ester (7CI)
- Ethyl 2-(4-iodophenoxy)acetate (ACI)
-
- MDL: MFCD06659698
- Renchi: 1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
- Clave inchi: LSDOOFJZRXYLSK-UHFFFAOYSA-N
- Sonrisas: O=C(COC1C=CC(I)=CC=1)OCC
Atributos calculados
- Calidad precisa: 305.97500
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 5
Propiedades experimentales
- PSA: 35.53000
- Logp: 2.23310
ethyl 2-(4-iodophenoxy)acetate Información de Seguridad
ethyl 2-(4-iodophenoxy)acetate Datos Aduaneros
- Código HS:2918990090
- Datos Aduaneros:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
ethyl 2-(4-iodophenoxy)acetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232589-0.05g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.05g |
$42.0 | 2024-06-19 | |
Enamine | EN300-232589-0.1g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.1g |
$66.0 | 2024-06-19 | |
Enamine | EN300-232589-5.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 5.0g |
$743.0 | 2024-06-19 | |
Enamine | EN300-232589-0.5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.5g |
$175.0 | 2024-06-19 | |
Enamine | EN300-232589-1g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 1g |
$256.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1789374-1g |
Ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 98% | 1g |
¥6755.00 | 2024-04-25 | |
Enamine | EN300-232589-1.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 1.0g |
$256.0 | 2024-06-19 | |
Enamine | EN300-232589-2.5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 2.5g |
$503.0 | 2024-06-19 | |
Enamine | EN300-232589-10.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 10.0g |
$1101.0 | 2024-06-19 | |
Enamine | EN300-232589-5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 5g |
$743.0 | 2023-09-15 |
ethyl 2-(4-iodophenoxy)acetate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referencia
- Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein NanocageBioconjugate Chemistry, 2018, 29(4), 1186-1193,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux
Referencia
- 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactionsRSC Advances, 2019, 9(53), 30736-30740,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Discovery of Carboranes as Inducers of 20S Proteasome ActivityChemMedChem, 2010, 5(8), 1236-1241,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Referencia
- Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanolNature Catalysis, 2019, 2(6), 529-536,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 rt; 1.5 h, rt
1.2 rt; 1.5 h, rt
Referencia
- Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-α Coactivator Binding InhibitorsOrganic Letters, 2009, 11(23), 5370-5373,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
Referencia
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 - 96 h, rt
Referencia
- Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II DiabetesJournal of Medicinal Chemistry, 2008, 51(22), 7061-7064,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Synthesis and biological evaluation of ortho-carborane containing benzoxazole as an inhibitor of hypoxia inducible factor (HIF)-1 transcriptional activityJournal of Organometallic Chemistry, 2013, 747, 189-194,
ethyl 2-(4-iodophenoxy)acetate Raw materials
ethyl 2-(4-iodophenoxy)acetate Preparation Products
ethyl 2-(4-iodophenoxy)acetate Literatura relevante
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
90794-33-5 (ethyl 2-(4-iodophenoxy)acetate) Productos relacionados
- 1878-94-0(2-(4-Iodophenoxy)acetic Acid)
- 81720-18-5(Methyl 2-(4-Iodophenoxy)acetate)
- 1806347-04-5(2,3-Dichloro-5-methylbenzylamine)
- 921511-19-5(5-methyl-3-(4-methylphenyl)-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)
- 141388-69-4(8-Dechloro Besifloxacin)
- 2137591-60-5(5-4-(2-aminoethyl)phenylfuran-2-carboxylic acid)
- 2229181-71-7(3-(but-3-yn-1-yl)thiane)
- 1804891-41-5(Methyl 3-chloro-2-nitroisonicotinate)
- 2137568-16-0(2-Cyclopropyl-2-ethoxyethane-1-sulfinamide)
- 1357192-62-1(Methyl (2-fluoro-6-nitrophenyl)acetate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate

Pureza:99%
Cantidad:5g
Precio ($):252.0